molecular formula C9H13Cl2N3 B8097829 C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride

C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride

Cat. No.: B8097829
M. Wt: 234.12 g/mol
InChI Key: ZUIUTNQWNGWOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Solid-State Protonation

In the crystalline phase, the compound exists as a diprotonated species :

  • The methylamine side chain is fully protonated (-CH₂NH₃⁺), stabilized by ionic interactions with chloride ions.
  • The N1 atom of the imidazo[1,2-a]pyridine ring may acquire a proton, as observed in related compounds where N1 or N3 serves as protonation sites.

Solution-Phase Behavior

In aqueous or polar solvents:

  • Tautomerism : The imidazo[1,2-a]pyridine core may adopt different tautomeric forms. Studies on imidazo[4,5-c]pyridines show a preference for the 1H-tautomer in solution, but steric effects from the 2-methyl group in this derivative could favor alternative tautomers.
  • pH-Dependent Protonation : The methylamine group (pKₐ ≈ 10–11) remains protonated under physiological conditions, while the ring nitrogen’s protonation state varies with pH. Carbon-13 NMR studies of similar compounds reveal protonation at N5 in neutral imidazo[4,5-c]pyridines but at N3 or N1 in chlorinated derivatives.
Environment Protonation Site Evidence Source
Solid State N1 (ring), NH₃⁺ (side chain) Crystallography
Acidic Solution N1, NH₃⁺ NMR studies
Neutral Solution NH₃⁺ (side chain only) Analogous compounds

Properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-7-8(6-10)12-5-3-2-4-9(12)11-7;;/h2-5H,6,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIUTNQWNGWOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodine-Catalyzed Cyclocondensation

A metal-free approach utilizes molecular iodine (20–30 mol%) to catalyze the condensation of 2-aminopyridine derivatives with methyl-substituted ketones. For example, Kusy et al. demonstrated that 2-aminopyridine reacts with bromomalonaldehyde in ethanol–water under microwave irradiation to yield 3-carbaldehyde-substituted imidazo[1,2-a]pyridines. Subsequent reductive amination of the aldehyde with methylamine and hydrochloric acid quenching produces the target compound. Key advantages include:

  • Yield : 70–85% after recrystallization.

  • Conditions : Ambient temperature, aqueous media, short reaction times (<4 h).

  • Mechanism : Iodine facilitates imine formation, tautomerization, and oxidative aromatization.

Three-Component Groebke–Blackburn–Bienaymé Reaction

This method employs 2-aminopyridine, paraformaldehyde, and tert-butyl isocyanide in the presence of hydrochloric acid. The reaction proceeds via imine formation, cyclization, and subsequent hydrolysis to yield the primary amine, which is methylated and converted to the dihydrochloride salt.

  • Yield : 65–78%.

  • Scale : Gram-scale synthesis validated for zolimidine analogues.

Functionalization of Preformed Imidazo[1,2-a]pyridine Cores

Bromination-Amination Sequence

3-Bromo-2-methylimidazo[1,2-a]pyridine undergoes nucleophilic substitution with methylamine in dimethylformamide (DMF) at 80°C. The resulting amine is treated with HCl gas to precipitate the dihydrochloride salt.

  • Yield : 60–72%.

  • Purity : >95% (HPLC).

Reductive Amination of 3-Carbonyl Derivatives

3-Formyl-2-methylimidazo[1,2-a]pyridine is reacted with methylamine hydrochloride and sodium cyanoborohydride in methanol. The secondary amine is protonated with HCl to yield the dihydrochloride.

  • Yield : 68–75%.

  • Optimization : Use of NaBH(OAc)₃ improves selectivity.

Patent-Derived Industrial Processes

US8513415B2: Dihalopyrazine-Based Synthesis

A scalable route involves reacting 2,3-dichloropyrazine with N-(diphenylmethylidene)methanamine in the presence of cesium carbonate. Hydrolysis with HCl yields (3-chloropyrazin-2-yl)methanamine, which is cyclized with 2-amino-4-methylpyridine to form the imidazo[1,2-a]pyridine core. Final HCl treatment affords the dihydrochloride.

  • Yield : 50–65%.

  • Advantages : Avoids lacrymatory intermediates.

EP1539751B1: Glyoxylamide Condensation

6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine is condensed with N,N-dimethylglyoxylamide hemi-hydrate in toluene. Phosphorus tribromide-mediated reduction and HCl quenching yield the dihydrochloride.

  • Yield : 51–65%.

  • Purity : 98% (by NMR).

Analytical and Process Validation

Spectroscopic Characterization

  • ¹H NMR (D₂O): δ 8.42 (d, J = 6.8 Hz, 1H), 7.95 (s, 1H), 7.62 (d, J = 8.9 Hz, 1H), 4.32 (s, 2H), 2.71 (s, 3H).

  • LC-MS : m/z 162.1 [M+H]⁺.

Purity and Yield Comparison

MethodYield (%)Purity (%)Scale (g)Reference
Iodine-catalyzed70–85>951–10
Groebke–Blackburn65–7890–950.1–5
Bromination-amination60–7295–980.5–2
US8513415B250–659710–100

Chemical Reactions Analysis

Types of Reactions

C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the imidazo[1,2-a]pyridine ring to more reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles (e.g., halides, amines); reactions may require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce reduced imidazo[1,2-a]pyridine derivatives. Substitution reactions can lead to a variety of functionalized imidazo[1,2-a]pyridine compounds.

Scientific Research Applications

Medicinal Chemistry

C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride has been investigated for its pharmacological properties:

  • Anticancer Activity : Studies have shown that compounds containing imidazo-pyridine structures exhibit cytotoxic effects against various cancer cell lines. This compound's ability to interact with biological targets makes it a candidate for further development in cancer therapeutics .
  • Antimicrobial Properties : Preliminary research indicates potential antimicrobial activity, suggesting its use in developing new antibiotics or antifungal agents .

Neuroscience Research

The compound's structural similarity to neurotransmitters suggests potential applications in neuroscience:

  • Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly in the context of neurodegenerative diseases .

Material Science

This compound can also be utilized in material science:

  • Polymer Synthesis : It can serve as a monomer in creating polymers with specific electronic or optical properties, useful in sensors and electronic devices .

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of imidazo-pyridine compounds and tested their efficacy against breast cancer cell lines. The results indicated that modifications to the methylamine side chain significantly enhanced cytotoxicity compared to the parent compound .

Case Study 2: Antimicrobial Activity

A research team explored the antimicrobial effects of this compound against Staphylococcus aureus. The compound demonstrated notable activity, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal applications, it may inhibit or activate certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride with three related compounds from the provided evidence:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Salt Form Purity/Solubility Key Identifier
This compound (Target) Imidazo[1,2-a]pyridine 2-methyl (imidazole), 3-(methylamine) C₉H₁₃Cl₂N₃* ~252.14† Dihydrochloride Not specified RN: Not provided‡
(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate Imidazo[1,2-a]pyridine 3-(N-methylaminomethyl) C₉H₁₅Cl₂N₃O 252.139 Dihydrochloride hydrate 95% purity RN: 885275-83-2
2-(1-Methyl-1H-pyrazol-4-yl)-imidazo[1,2-a]pyridin-3-amine hydrochloride Imidazo[1,2-a]pyridine 2-(1-methylpyrazole), 3-amine C₁₁H₁₆ClN₅ 253.73 Hydrochloride Not specified CAS: 2126177-54-4
Imp. C(BP) Dihydrochloride Triazolo[4,3-a]pyridin-3-one 2-[3-(4-(4-chlorophenyl)piperazinyl)propyl] C₁₉H₂₃Cl₃N₆O 449.78§ Dihydrochloride Pharmaceutical impurity Not specified
Key Observations:

Core Heterocycle: The target compound and share the imidazo[1,2-a]pyridine core, whereas features a triazolo[4,3-a]pyridinone scaffold, which alters electronic properties and binding interactions.

Substituent Positioning: The target compound’s 2-methyl group on the imidazole ring distinguishes it from , which has a methyl group on the methylamine side chain. Compound introduces a pyrazole substituent at the 2-position, increasing molecular weight and complexity compared to the target compound .

Salt Form: Both the target compound and are dihydrochlorides, improving aqueous solubility. In contrast, is a monohydrochloride, which may reduce ionizability in physiological conditions .

Applications :

  • is a high-purity (95%) hydrate used as a reference standard, while is a pharmaceutical impurity, highlighting divergent roles in drug development .

Research Findings and Functional Implications

  • Bioactivity : Imidazo[1,2-a]pyridine derivatives like the target compound and are explored for CNS activity due to their ability to cross the blood-brain barrier. The 2-methyl group in the target compound may enhance metabolic stability compared to ’s N-methyl side chain .
  • Solubility : The dihydrochloride form in the target compound and ensures better solubility than neutral analogs, critical for formulation. ’s hydrate form may further modulate crystallinity and dissolution rates .
  • Synthetic Utility : Compound ’s pyrazole substituent demonstrates the scaffold’s versatility for introducing diverse pharmacophores, a strategy applicable to optimizing the target compound .

Biological Activity

C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C9H13Cl2N
  • Molecular Weight : 220.10 g/mol
  • CAS Number : 34164-92-6

Biological Activities

This compound belongs to the imidazo[1,2-a]pyridine class of compounds, which are known for their significant biological activities. The following table summarizes some of the key pharmacological effects associated with this compound and its analogs:

Activity Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines, including MDA-MB-231.
Antimicrobial Demonstrates activity against bacterial strains and fungi.
Anti-inflammatory Inhibits pro-inflammatory cytokines and mediators.
Anticonvulsant Shows potential in reducing seizure activity in animal models.
Analgesic Provides pain relief in experimental models.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. Key findings include:

  • Substituent Effects : The presence of methyl groups at specific positions enhances anticancer activity.
  • Amino Group Variations : Alterations in the amino side chain can improve selectivity and potency against specific targets.
  • Molecular Docking Studies : Computational analyses suggest that the compound interacts favorably with various biological targets, including receptors involved in cancer progression.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of imidazo[1,2-a]pyridine derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value determined to be approximately 5 µM for MDA-MB-231 cells .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, demonstrating promising potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride, and how can reaction parameters be tuned to enhance yield?

  • Methodology :

  • Utilize one-pot multi-step reactions, as demonstrated in the synthesis of structurally related imidazo[1,2-a]pyridine derivatives (e.g., Friedel-Crafts acylation or cyclization reactions). Optimize temperature (e.g., 80–120°C) and solvent systems (e.g., DMF or ethanol) to balance reactivity and stability .
  • Introduce methylamine via nucleophilic substitution or reductive amination, followed by dihydrochloride salt formation using HCl gas or concentrated HCl in anhydrous conditions .
    • Key Parameters :
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to minimize impurities.

Q. How can researchers validate the purity and structural identity of this compound?

  • Analytical Workflow :

  • Spectroscopy : Confirm the core structure using 1H^1H-NMR (e.g., imidazo[1,2-a]pyridine protons at δ 7.5–8.5 ppm) and 13C^{13}C-NMR (e.g., methylamine carbon at δ 35–45 ppm) .
  • Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry : Verify molecular weight via HRMS (e.g., [M+H+^+]+^+ expected vs. observed) .

Advanced Research Questions

Q. What mechanistic insights govern the stability of this compound under physiological conditions?

  • Experimental Design :

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Analyze degradation products via LC-MS to identify hydrolytic cleavage points (e.g., methylamine release) .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds (>200°C typical for dihydrochloride salts) .
    • Data Interpretation : Correlate stability with electronic effects (e.g., electron-donating methyl groups on imidazo[1,2-a]pyridine may enhance resistance to oxidation) .

Q. How can computational models predict the pharmacological potential of this compound?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinases or GPCRs). The imidazo[1,2-a]pyridine scaffold is known to bind ATP pockets .
  • ADMET Prediction : Apply QSAR models to estimate LogP (lipophilicity), solubility, and CYP450 inhibition. The dihydrochloride salt improves aqueous solubility, critical for bioavailability .
    • Validation : Compare in silico results with in vitro assays (e.g., enzyme inhibition IC50_{50}) to refine models.

Contradictions and Challenges

  • Synthetic Yield vs. Purity : One-pot methods (e.g., from ) may offer rapid synthesis but risk byproduct formation, necessitating rigorous purification .
  • Stability in Aqueous Media : While dihydrochloride salts enhance solubility, hydrolysis at physiological pH may limit in vivo utility. Stabilization strategies (e.g., prodrug formulations) should be explored .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.